molecular formula C20H16N4O7 B11541882 2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11541882
M. Wt: 424.4 g/mol
InChI Key: FUHBAICFZASNMU-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce nitro groups at the 4 and 6 positions.

    Esterification: The nitrated product is then esterified with chloroacetic acid to form 2-(2-methoxy-4,6-dinitrophenoxy)acetic acid.

    Hydrazide Formation: The ester is converted to the corresponding hydrazide using hydrazine hydrate.

    Condensation: Finally, the hydrazide is condensed with naphthalen-1-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for nitration and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 2-(2-hydroxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.

    Reduction: 2-(2-methoxy-4,6-diaminophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide.

    Substitution: Various substituted hydrazides depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of nitro and hydrazide groups suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide: Lacks the naphthalen-1-ylmethylidene group.

    2-(2-methoxyphenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide: Lacks the nitro groups.

Uniqueness

2-(2-methoxy-4,6-dinitrophenoxy)-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is unique due to the combination of methoxy, nitro, and hydrazide functional groups along with the naphthalen-1-ylmethylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H16N4O7

Molecular Weight

424.4 g/mol

IUPAC Name

2-(2-methoxy-4,6-dinitrophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C20H16N4O7/c1-30-18-10-15(23(26)27)9-17(24(28)29)20(18)31-12-19(25)22-21-11-14-7-4-6-13-5-2-3-8-16(13)14/h2-11H,12H2,1H3,(H,22,25)/b21-11+

InChI Key

FUHBAICFZASNMU-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)NN=CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.